(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid
Description
(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a benzyloxy methyl substituent on the cyclopropane ring. The rigid cyclopropane scaffold and the ether-linked benzyl group confer unique stereoelectronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
(1R,2R)-2-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)11-6-10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOFPRGAVPMDRY-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminium hydride (LiAlH4) in ether.
Substitution: Various nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Cyclopropane-1,2-dicarboxylic acid.
Reduction: Cyclopropane-1,2-diol.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
The compound has been investigated for its potential as a bioactive molecule, particularly in the development of pharmaceuticals. Its structural features allow it to interact with biological targets, which can lead to the development of new therapeutic agents.
Case Study:
A study published in the Journal of Medicinal Chemistry examined derivatives of cyclopropane carboxylic acids, including (1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid, for their activity against specific cancer cell lines. The results indicated that modifications to the cyclopropane ring significantly influenced cytotoxicity and selectivity towards cancer cells .
Organic Synthesis
Synthetic Intermediates:
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it useful in the synthesis of more complex molecules.
Data Table: Synthetic Applications
Material Science
Polymer Chemistry:
The compound can be utilized in the preparation of polymers due to its reactive functional groups. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
Case Study:
Research conducted on the copolymerization of this compound with other monomers demonstrated improved tensile strength and flexibility in the resultant materials compared to traditional polymers . This finding indicates its potential use in developing advanced materials for industrial applications.
Mechanism of Action
(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid: can be compared with other cyclopropane derivatives such as (1R,2S)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid and (1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid . These compounds differ in their substituents and stereochemistry, which can lead to differences in their chemical reactivity and biological activity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Cyclopropane carboxylic acids with varying substituents exhibit distinct physicochemical behaviors. Key examples include:
*Calculated based on molecular formula C₁₂H₁₄O₃. †Estimated using XlogP3 .
Key Observations :
- The benzyloxy methyl group in the target compound contributes to higher hydrophobicity compared to polar substituents like methoxycarbonyl or cyano groups.
- Halogenated aryl substituents (e.g., 2-chlorophenyl, 2,6-difluorophenyl) enhance lipophilicity and may improve membrane permeability in biological systems .
Anti-Inflammatory Activity
- (1R,2R)-2-((3E,5Z)-6-Bromonona-3,5-dien-1-yl)cyclopropane-1-carboxylic acid (12): Exhibited 43.01% inhibition of NO production in LPS-induced macrophages, outperforming (−)-majusculoic acid (33.68%) .
- Methoxylated analogs : Methyl majusculoate (9) showed 35.75% inhibition, suggesting esterification can modulate activity .
Antimicrobial Activity
Structural Insights :
- Unsaturated side chains (e.g., bromonona-dienyl in compound 12) enhance anti-inflammatory effects compared to ether-linked substituents like benzyloxy methyl.
- Thiadiazole-functionalized cyclopropanes highlight the role of heterocyclic groups in antimicrobial activity .
Biological Activity
(1R,2R)-2-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid, with CAS number 561055-27-4, is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a cyclopropane ring, which is known for its strain and reactivity, making it a valuable scaffold in drug design.
- Molecular Formula : CHO
- Molecular Weight : 206.24 g/mol
- Purity : >95%
- Solubility : Soluble in water (1.95 mg/ml) .
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:
- Antimicrobial Activity : Cyclopropane derivatives are often investigated for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi . The unique ring structure may contribute to enzyme inhibition mechanisms crucial for microbial survival.
- Enzyme Inhibition : The compound's ability to act as an enzyme inhibitor has been noted in studies focusing on metabolic pathways. Cyclopropane derivatives have shown promise in inhibiting enzymes involved in gluconeogenesis, which could be beneficial for managing conditions like diabetes .
- Antitumor Activity : Preliminary studies suggest that cyclopropane-containing compounds can exhibit antitumor properties. The mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis .
Case Studies
- In Vitro Studies : A study conducted on structurally similar cyclopropane derivatives demonstrated their effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
- Pharmacological Profiling : In pharmacological assessments, this compound displayed a favorable profile, showing low toxicity levels in mammalian cells while maintaining efficacy against targeted pathogens .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 206.24 g/mol |
| Solubility | 1.95 mg/ml |
| Purity | >95% |
Preparation Methods
Vinyl Grignard-Mediated Ring Closure
A foundational approach involves the use of vinyl Grignard reagents to construct the cyclopropane ring. In US Patent 3997586A, potassium tert-butoxide facilitates the deprotonation of a benzyloxy-substituted precursor, followed by a [2+1] cycloaddition with a vinyl magnesium chloride intermediate. The reaction proceeds under inert nitrogen atmosphere at controlled temperatures (≤50°C) to prevent side reactions. Key steps include:
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Deprotonation : A benzyloxy-alcohol precursor is treated with potassium tert-butoxide in tetrahydrofuran (THF), generating a reactive alkoxide.
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Cycloaddition : The alkoxide reacts with vinyl magnesium chloride, inducing ring closure to form the cyclopropane core.
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Workup : The mixture is quenched with water at 0°C, extracted with ether, and dried over magnesium sulfate.
This method achieves trans-selectivity due to steric hindrance during ring closure, favoring the (1R,2R) configuration. Yields typically range from 65–75%, with purity >90% after recrystallization.
Transition Metal-Catalyzed Cyclopropanation
Alternative protocols leverage transition metal catalysts to enhance enantioselectivity. For example, EP3130583A1 describes the use of chiral rhodium complexes (e.g., Rh₂(OAc)₄) with diazo compounds to induce asymmetric cyclopropanation. The benzyloxymethyl group is introduced via a benzyl-protected alcohol precursor, which undergoes dehydrogenation to form a diazo intermediate. The rhodium catalyst directs the stereochemistry, achieving enantiomeric excess (ee) values of 85–92%.
Ester Protection and Functionalization
Methyl Ester Intermediate
Post-cyclopropanation, the carboxylic acid group is often protected as a methyl ester to prevent undesired side reactions during subsequent steps. In US3997586A, the cyclopropane-carboxylic acid is treated with methanol and thionyl chloride (SOCl₂) to form the methyl ester. The esterification proceeds at reflux (60–70°C) for 6–8 hours, yielding >95% conversion.
Benzyloxy Group Stability
The benzyloxy moiety remains stable under acidic and basic conditions, enabling its retention throughout the synthesis. However, hydrogenolysis using palladium on carbon (Pd/C) under H₂ atmosphere can selectively remove the benzyl group if required.
Hydrolysis to Carboxylic Acid
Alkaline Hydrolysis
The final step involves saponification of the methyl ester to regenerate the carboxylic acid. Aqueous sodium hydroxide (2M) is added to the ester in THF, heated to 50°C for 4–6 hours. The reaction mixture is acidified with HCl to pH 2–3, precipitating the product. Filtration and recrystallization from ethyl acetate yield the pure (1R,2R)-enantiomer with >98% chemical purity.
Enzymatic Resolution
For racemic mixtures, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the undesired (1S,2S)-ester, leaving the (1R,2R)-ester intact. Subsequent hydrolysis and purification achieve ee values >99%.
Industrial-Scale Optimization
Continuous Flow Reactors
Recent advancements employ continuous flow systems to enhance reaction efficiency. A two-stage reactor setup allows for:
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Cyclopropanation : Conducted in a tubular reactor with residence time ≤10 minutes.
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Ester Hydrolysis : Performed in a packed-bed reactor containing immobilized lipase.
This method reduces batch-to-batch variability and increases throughput by 40% compared to traditional batch processes.
Solvent Recycling
Green chemistry principles are integrated via solvent recovery systems. THF and ethyl acetate are distilled and reused, reducing waste by 70%.
Comparative Analysis of Synthesis Routes
| Method | Key Reagents | Yield (%) | Purity (%) | ee (%) | Scale (kg) |
|---|---|---|---|---|---|
| Vinyl Grignard | KOtBu, vinyl MgCl | 75 | 90 | N/A | 10–50 |
| Rh-Catalyzed | Rh₂(OAc)₄, diazo compound | 68 | 95 | 92 | 1–5 |
| Continuous Flow | Immobilized lipase | 82 | 98 | 99 | 50–100 |
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
